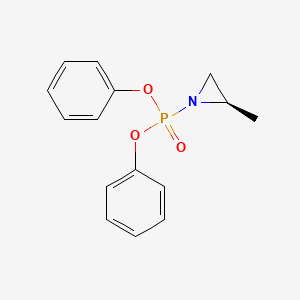![molecular formula C17H16N4O5S B2453914 N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2097926-90-2](/img/structure/B2453914.png)
N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzotriazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through condensation reactions .Molecular Structure Analysis
The benzotriazine ring in the compound is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, similar compounds often undergo reactions involving the nitrogen atoms in the benzotriazine ring .Scientific Research Applications
Antimicrobial Activity
Research indicates that certain derivatives related to the chemical structure of N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide have shown promising antimicrobial activity. For example, the study by Sarvaiya, Gulati, and Patel (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds and evaluated their antimicrobial activity against various bacteria and fungi. The synthesized compounds demonstrated significant activity, suggesting potential for the development of new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Carbonic Anhydrase Inhibition
Another significant application is in the inhibition of carbonic anhydrase, which is crucial for various physiological functions. A study by Graham et al. (1989) prepared derivatives of benzo[b]thiophene-2-sulfonamide to investigate their potential as topically active inhibitors of ocular carbonic anhydrase for the treatment of glaucoma. The research identified compounds with potent ocular hypotensive activity, highlighting the therapeutic potential of such sulfonamides in eye health (Graham et al., 1989).
Electrophysiological Activity
Compounds related to this compound have been studied for their electrophysiological activity. Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, identifying several compounds with comparable potency to known class III agents. This research supports the exploration of such compounds in developing treatments for arrhythmias (Morgan et al., 1990).
Mechanism of Action
Target of Action
The primary target of this compound is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, and conditions, and the modulation of this receptor can have significant therapeutic effects .
Mode of Action
The compound acts as an agonist of GPR139 . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to GPR139 and activates it, leading to a series of intracellular events .
Biochemical Pathways
These could include various intracellular signaling cascades, which can have wide-ranging effects on cellular function .
Result of Action
The activation of GPR139 by the compound could lead to a variety of molecular and cellular effects, depending on the specific context and cell type. These effects could potentially be harnessed for therapeutic purposes, particularly in the treatment of diseases, disorders, or conditions associated with GPR139 .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c22-17-13-3-1-2-4-14(13)19-20-21(17)8-7-18-27(23,24)12-5-6-15-16(11-12)26-10-9-25-15/h1-6,11,18H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKSRUSDVIYLGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide](/img/structure/B2453831.png)
![5-bromo-2-chloro-N-{1-[(methylcarbamoyl)methyl]piperidin-4-yl}pyridine-3-carboxamide](/img/structure/B2453832.png)

![methyl 5-{[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate](/img/structure/B2453840.png)
![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2453841.png)


![N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2453846.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2453848.png)



![2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2453853.png)

